2-(3-Fluorophenyl)cyclohex-1-ene-1-carboxylic acid
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Overview
Description
2-(3-Fluorophenyl)cyclohex-1-ene-1-carboxylic acid is an organic compound that features a cyclohexene ring substituted with a carboxylic acid group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)cyclohex-1-ene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another approach involves the dehydration of cyclohexanol to produce cyclohexene, which can then be further functionalized to introduce the fluorophenyl and carboxylic acid groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)cyclohex-1-ene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-(3-Fluorophenyl)cyclohex-1-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study the effects of fluorinated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. Its interactions with biological targets can be investigated to identify new therapeutic agents.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, materials, and intermediates for various processes.
Mechanism of Action
The mechanism by which 2-(3-Fluorophenyl)cyclohex-1-ene-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexene: A simple cycloalkene that serves as a precursor for many derivatives.
Ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242): A compound with a similar cyclohexene core but different functional groups, known for its selective inhibition of Toll-like receptor 4-mediated cytokine production.
Cyclohexene-1-carbonitrile: Another derivative of cyclohexene with a nitrile group.
Uniqueness
2-(3-Fluorophenyl)cyclohex-1-ene-1-carboxylic acid is unique due to the presence of both a fluorophenyl group and a carboxylic acid group on the cyclohexene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H13FO2 |
---|---|
Molecular Weight |
220.24 g/mol |
IUPAC Name |
2-(3-fluorophenyl)cyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C13H13FO2/c14-10-5-3-4-9(8-10)11-6-1-2-7-12(11)13(15)16/h3-5,8H,1-2,6-7H2,(H,15,16) |
InChI Key |
IWIYJLMREHQNQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C1)C2=CC(=CC=C2)F)C(=O)O |
Origin of Product |
United States |
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